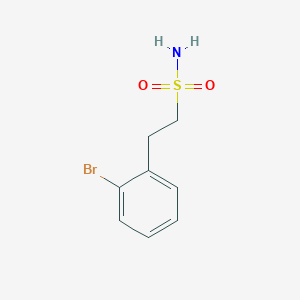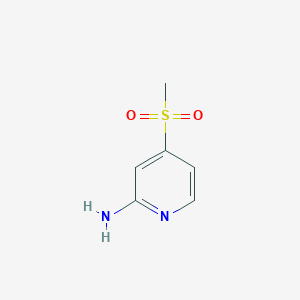
4-(甲基磺酰基)吡啶-2-胺
描述
4-(Methylsulfonyl)pyridin-2-amine is an organic compound with the molecular formula C6H8N2O2S It is a derivative of pyridine, a basic heterocyclic organic compound
科学研究应用
4-(Methylsulfonyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
Similar compounds have been shown to inhibit cox-1 and cox-2 enzymes , which play a crucial role in inflammation and pain signaling.
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
If it acts like related compounds, it may affect the arachidonic acid pathway by inhibiting COX enzymes, leading to a decrease in prostaglandin synthesis .
Result of Action
If it acts like related compounds, it may lead to a reduction in inflammation and pain due to decreased prostaglandin production .
生化分析
Biochemical Properties
4-(Methylsulfonyl)pyridin-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the conversion of arachidonic acid to inflammatory mediators . The interaction of 4-(Methylsulfonyl)pyridin-2-amine with COX-2 involves the formation of hydrogen bonds within the active site, leading to enzyme inhibition . This inhibition is crucial in reducing inflammation, pain, and fever caused by prostaglandins.
Cellular Effects
The effects of 4-(Methylsulfonyl)pyridin-2-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of COX-2 by 4-(Methylsulfonyl)pyridin-2-amine leads to a decrease in the production of prostaglandins, which are key mediators of inflammation . This reduction in prostaglandin levels can alter gene expression patterns and affect cellular metabolism, ultimately impacting cell function and viability.
Molecular Mechanism
At the molecular level, 4-(Methylsulfonyl)pyridin-2-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX-2, forming hydrogen bonds that inhibit the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of inflammatory mediators. Additionally, 4-(Methylsulfonyl)pyridin-2-amine may influence other molecular pathways by modulating gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Methylsulfonyl)pyridin-2-amine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4-(Methylsulfonyl)pyridin-2-amine remains stable under specific conditions, allowing for sustained inhibition of COX-2 and prolonged anti-inflammatory effects . Degradation of the compound over time can lead to a decrease in its efficacy and potential changes in cellular responses.
Dosage Effects in Animal Models
The effects of 4-(Methylsulfonyl)pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity, reducing inflammation and pain without causing significant adverse effects . At higher doses, 4-(Methylsulfonyl)pyridin-2-amine may exhibit toxic effects, including gastrointestinal ulcers and other adverse reactions . These threshold effects highlight the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
4-(Methylsulfonyl)pyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound’s interaction with COX-2 is a key aspect of its metabolic role, as it inhibits the enzyme’s activity and reduces the production of prostaglandins . Additionally, 4-(Methylsulfonyl)pyridin-2-amine may affect other metabolic pathways by modulating enzyme activity and metabolite levels.
Transport and Distribution
The transport and distribution of 4-(Methylsulfonyl)pyridin-2-amine within cells and tissues are critical for its activity and effects. The compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with target biomolecules . Transporters and binding proteins may facilitate the movement of 4-(Methylsulfonyl)pyridin-2-amine within cells, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 4-(Methylsulfonyl)pyridin-2-amine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)pyridin-2-amine typically involves a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromoacetophenone, which is then reacted with methylsulfonyl chloride in the presence of a base such as sodium hydroxide to form 4-(methylsulfonyl)acetophenone.
Formation of Intermediate: The intermediate 4-(methylsulfonyl)acetophenone is then subjected to a condensation reaction with 2-aminopyridine in the presence of a suitable catalyst to yield the final product, 4-(Methylsulfonyl)pyridin-2-amine.
Industrial Production Methods
In an industrial setting, the production of 4-(Methylsulfonyl)pyridin-2-amine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(Methylsulfonyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A compound with similar structural features and biological activities.
4-(Methylsulfonyl)phenylboronic acid: Another compound with a methylsulfonyl group, used in different chemical reactions.
Uniqueness
4-(Methylsulfonyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit COX enzymes with high selectivity makes it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
4-methylsulfonylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXKPDMMYAVGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379357-46-6 | |
| Record name | 4-methanesulfonylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


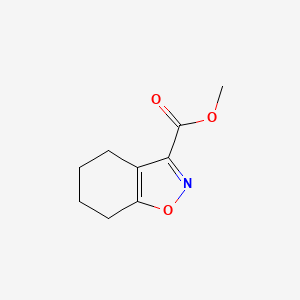
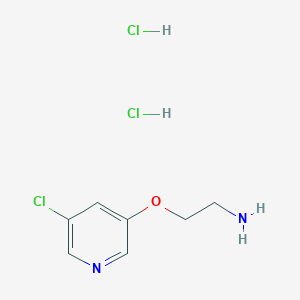
![4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride](/img/structure/B1381110.png)

![Bicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1381114.png)
![Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1381115.png)
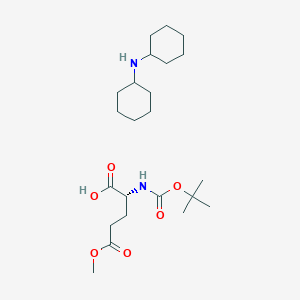

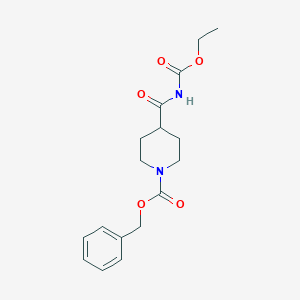
![trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B1381123.png)
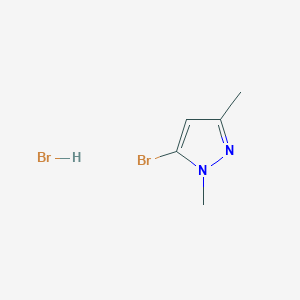
![Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1381127.png)

